3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one
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Overview
Description
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C19H16O . It is a derivative of cyclohexadienone, characterized by the presence of a methyl group and two phenyl groups attached to the cyclohexadienone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of benzene derivatives with suitable acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can undergo dienone-phenol rearrangement in the presence of acids or bases, leading to the formation of phenolic derivatives. These derivatives can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of both methyl and phenyl groups on the cyclohexadienone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
189149-48-2 |
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Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-methyl-4,4-diphenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H16O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
TVOGESINNACLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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